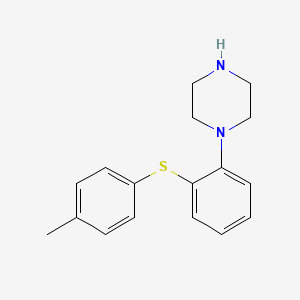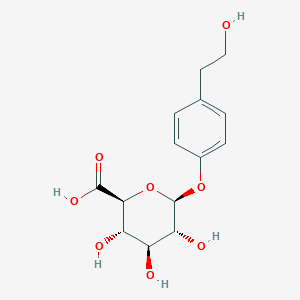
Tyrosol glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosol glucuronide is a phenolic compound derived from tyrosol, a major phenolic constituent of extra virgin olive oil. It is formed through the glucuronidation process, where tyrosol is conjugated with glucuronic acid. This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tyrosol glucuronide can be synthesized using several methods. One common approach involves the acetylation of tyrosol’s phenolic hydroxyl group, followed by condensation with acetyl bromide sugar substitute and subsequent deprotection . Another method utilizes porcine liver microsomes as a catalyst for the preparative synthesis and characterization of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using available raw materials and stable technical parameters. The process typically includes fewer reaction steps, high yield, and simple preparation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tyrosol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tyrosinase and glucose dehydrogenase for oxidation and reduction processes . The conditions often involve specific pH levels and temperatures to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions include hydroxytyrosol and its derivatives, which are known for their potent antioxidant properties .
Aplicaciones Científicas De Investigación
Tyrosol glucuronide has a wide range of scientific research applications:
Mecanismo De Acción
Tyrosol glucuronide exerts its effects primarily through its antioxidant and anti-inflammatory properties. It acts as a free radical scavenger and metal chelator, donating hydrogen atoms to peroxyl radicals . Additionally, it modulates signaling pathways such as mitogen-activated protein kinase (MAPK) and NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome activation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tyrosol glucuronide include hydroxythis compound, tyrosol sulfate, and hydroxytyrosol sulfate .
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, tyrosol . This modification allows it to exert more potent biological effects, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18O8 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O8/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14-18H,5-6H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
Clave InChI |
HEIHXCBRTPYOMU-BYNIDDHOSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


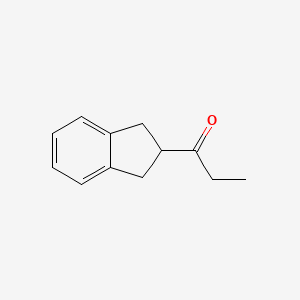
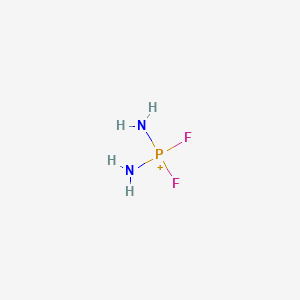

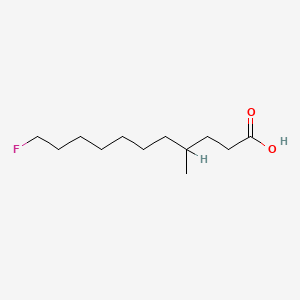
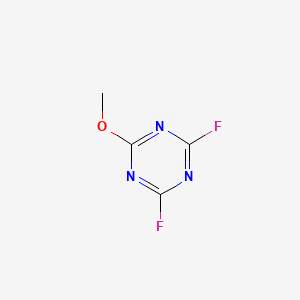

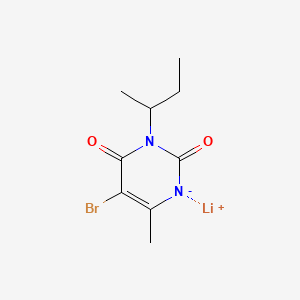
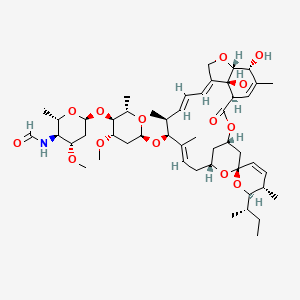
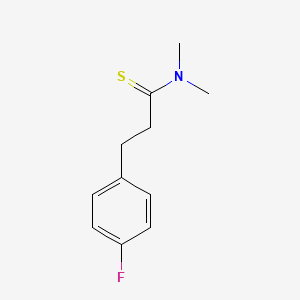
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)

![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

